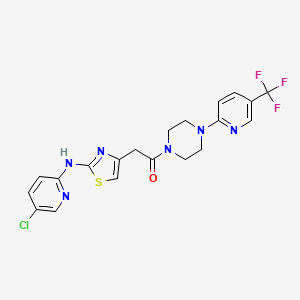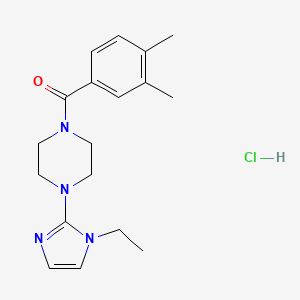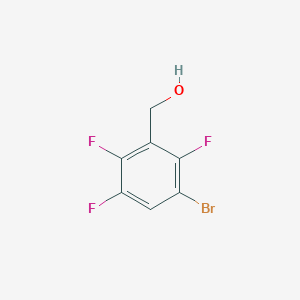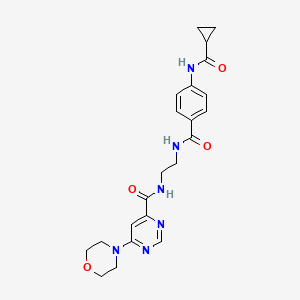![molecular formula C28H28ClN3O5 B2732719 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899915-68-5](/img/no-structure.png)
3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C28H28ClN3O5 and its molecular weight is 522. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Quinazolinones have been synthesized and evaluated for their antitumor activities. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain compounds exhibiting potency superior to that of the positive control 5-FU. Molecular docking studies indicated that these compounds could inhibit growth through mechanisms such as ATP binding site inhibition in EGFR-TK and B-RAF kinase, relevant for treating cancers like melanoma (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinones have also been investigated for their antimicrobial efficacy. For instance, new quinazolines were synthesized and screened for antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting their potential as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).
Anti-Inflammatory and Analgesic Properties
Some quinazolinone derivatives have been synthesized to explore their potential anti-inflammatory and analgesic properties. The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their subsequent evaluation for antimicrobial activities also imply their broader application in addressing inflammation and pain, suggesting a possible research direction for the compound (N. Patel, A. R. Shaikh, 2011).
Synthesis and Characterization
Quinazolinone derivatives are often synthesized and characterized for their potential applications in medicinal chemistry, including as inhibitors for various biological targets. For example, the synthesis and antimicrobial activity evaluation of novel quinazolinone derivatives highlight the ongoing interest in developing new compounds with improved biological activities (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with anthranilic acid to form 4-chlorobenzylanthranilic acid, which is then cyclized with acetic anhydride to form 2,4-dioxo-1,4-dihydroquinazoline. The resulting compound is then reacted with N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "anthranilic acid", "acetic anhydride", "N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 4-chlorobenzylanthranilic acid", "Cyclization of 4-chlorobenzylanthranilic acid with acetic anhydride in the presence of a suitable catalyst to form 2,4-dioxo-1,4-dihydroquinazoline", "Reaction of 2,4-dioxo-1,4-dihydroquinazoline with N-(2-(3,4-dimethoxyphenyl)ethyl)propanamide in the presence of a suitable catalyst to form the final product" ] } | |
CAS番号 |
899915-68-5 |
製品名 |
3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
分子式 |
C28H28ClN3O5 |
分子量 |
522 |
IUPAC名 |
3-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H28ClN3O5/c1-36-24-12-9-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)22-5-3-4-6-23(22)32(28(31)35)18-20-7-10-21(29)11-8-20/h3-12,17H,13-16,18H2,1-2H3,(H,30,33) |
InChIキー |
PZNAJLLJZATDPA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2732636.png)
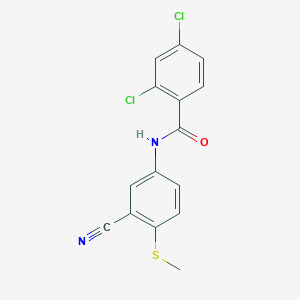
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2732638.png)
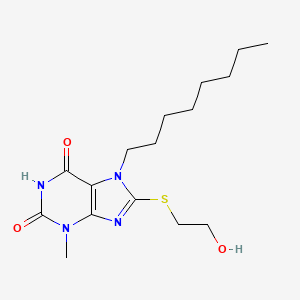
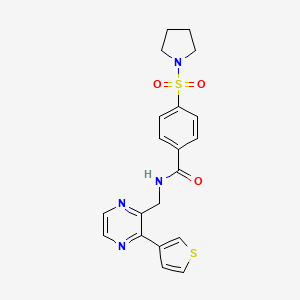
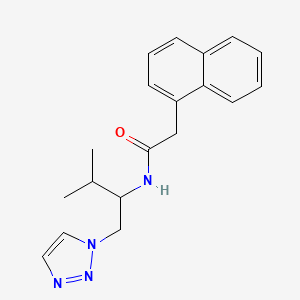
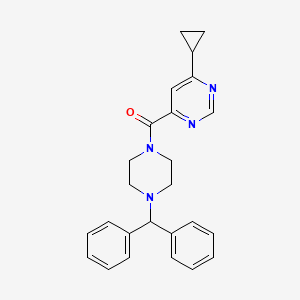
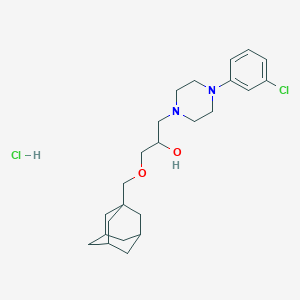
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
